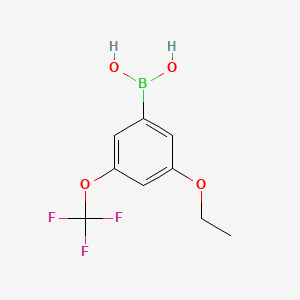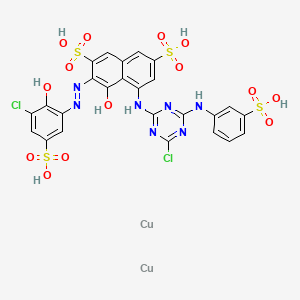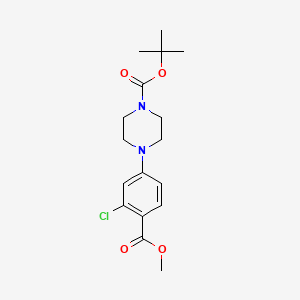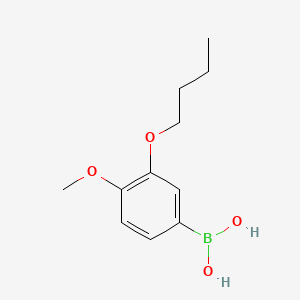
(3-Butoxy-4-methoxyphenyl)boronic acid
Overview
Description
“(3-Butoxy-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO4 . It has an average mass of 224.061 Da and a monoisotopic mass of 224.121994 Da .
Synthesis Analysis
Pinacol boronic esters, such as “(3-Butoxy-4-methoxyphenyl)boronic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach utilizing a radical method has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Molecular Structure Analysis
The molecular structure of “(3-Butoxy-4-methoxyphenyl)boronic acid” consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .
Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-4-methoxyphenyl)boronic acid”, are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety in the boronic acid .
Physical And Chemical Properties Analysis
“(3-Butoxy-4-methoxyphenyl)boronic acid” has a density of 1.1±0.1 g/cm³, a boiling point of 372.2±52.0 °C at 760 mmHg, and a flash point of 178.9±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .
Scientific Research Applications
Overview of Boronic Acid in Drug Discovery and Development
Research related to boronic acids has seen a significant increase over the past two decades, particularly in the realm of drug discovery. The incorporation of boronic acids into medicinal chemistry endeavors has grown steadily, with the FDA and Health Canada approving several boronic acid drugs due to their desirable properties. These properties include the potential to enhance drug potency or improve pharmacokinetics. The review by Plescia and Moitessier (2020) provides an in-depth exploration of the discovery processes of boronic acid drugs, covering the rationale for boronic acid incorporation and the synthetic developments aimed at facilitating their addition into organic compounds. This insight encourages the consideration of boronic acids in future drug discovery projects due to their beneficial attributes (Plescia & Moitessier, 2020).
Applications in Biosensors and Electrochemical Detection
Boronic acids and their derivatives, such as ferroceneboronic acid, play a crucial role in the development of electrochemical biosensors. These compounds are used to construct sensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. The unique properties of boronic acids, including their ability to form cyclic boronate ester bonds with diol residues of sugars, enable the electrochemical determination of these substances. Wang et al. (2014) review the progress in creating non-enzymatic glucose sensors and other applications utilizing boronic acids as redox markers. This research outlines the potential of boronic acid-based sensors in monitoring blood glucose levels and detecting fluoride ions, offering alternatives to conventional sensing methods (Wang et al., 2014).
Contributions to Organic Light-Emitting Diodes (OLEDs) and Photoluminescence
The BODIPY platform, consisting of materials based on 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, has emerged as a significant contributor to organic optoelectronics. BODIPY-based materials are explored for applications in sensors, organic thin-film transistors, and organic photovoltaics. Notably, their role as active materials in organic light-emitting diodes (OLEDs) has been explored, with research focusing on the design and synthesis of BODIPY-based organic semiconductors. These materials show promise as 'metal-free' infrared emitters, potentially advancing OLED technology and applications in display and lighting devices due to their advantageous properties, including aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
Environmental and Industrial Applications: Boron Removal in Desalination
The application of boronic acids extends beyond biomedical and electronic fields into environmental and industrial realms. Research on the removal of boron, particularly in seawater desalination, highlights the importance of understanding boron chemistry. Tu et al. (2010) review the current knowledge on boron removal by reverse osmosis (RO) and nanofiltration (NF) membranes in desalination applications. The review addresses the challenges and opportunities for process optimization to enhance boron removal, underscoring the relevance of boronic acid chemistry in addressing environmental issues related to drinking water production (Tu et al., 2010).
Mechanism of Action
Target of Action
The primary target of (3-Butoxy-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (3-Butoxy-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups for transmetalation .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability in the context of the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of (3-Butoxy-4-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favourable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Future Directions
properties
IUPAC Name |
(3-butoxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8,13-14H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODJZHDEFRIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681565 | |
| Record name | (3-Butoxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-14-8 | |
| Record name | B-(3-Butoxy-4-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



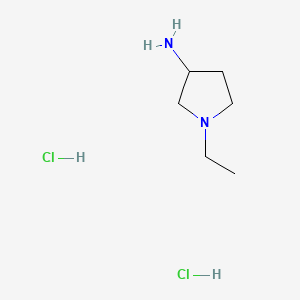

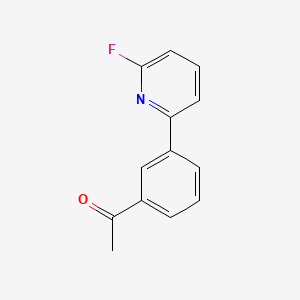
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)
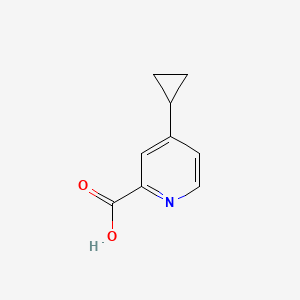
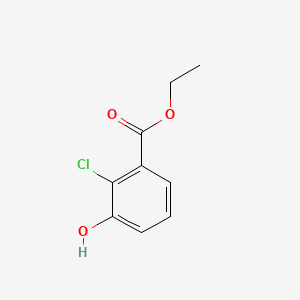
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)
